S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt

Description

Propriétés

IUPAC Name |

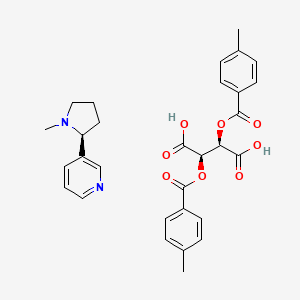

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8.C10H14N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-12-7-3-5-10(12)9-4-2-6-11-8-9/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2,4,6,8,10H,3,5,7H2,1H3/t15-,16-;10-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGPCGHEPLKDLY-VZOQACJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCC[C@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858175 | |

| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-[(2S)-1-methylpyrrolidin-2-yl]pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68935-26-2 | |

| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-[(2S)-1-methylpyrrolidin-2-yl]pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt involves the reaction of S-(-)-nicotine with di-p-toluoyl-D-tartaric acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under controlled temperature conditions. The resulting diastereomeric salt is then isolated through crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced crystallization techniques to ensure the consistent production of the desired enantiomer.

Analyse Des Réactions Chimiques

Types of Reactions: S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound back to its parent nicotine form.

Substitution: The compound can undergo substitution reactions where the di-p-toluoyl-D-tartrate moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.

Major Products Formed:

Oxidation: Nicotine N-oxide derivatives.

Reduction: Nicotine.

Substitution: Nicotine derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry: S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt is used as a chiral resolving agent in the separation of racemic mixtures. It is also employed in the synthesis of enantiomerically pure compounds.

Biology: In biological research, this compound is used to study the effects of nicotine and its derivatives on various biological systems. It helps in understanding the stereoselective interactions of nicotine with biological targets.

Medicine: The compound is used in the development of nicotine-based therapeutics. It aids in the study of nicotine’s pharmacokinetics and pharmacodynamics, contributing to the design of drugs for smoking cessation and other medical conditions.

Industry: In the pharmaceutical industry, this compound is used in the production of enantiomerically pure drugs. It is also utilized in the quality control of nicotine-containing products.

Mécanisme D'action

S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt exerts its effects through the interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation of downstream signaling pathways. This interaction results in various physiological effects, including the release of neurotransmitters such as dopamine and norepinephrine.

Comparaison Avec Des Composés Similaires

- R-Venlafaxine Di-p-Toluoyl-D-Tartrate Salt

- S-(-)-Canadine Di-p-Toluoyl-D-Tartrate

Comparison: S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt is unique due to its specific interaction with nicotinic acetylcholine receptors, which distinguishes it from other similar compounds. While R-Venlafaxine Di-p-Toluoyl-D-Tartrate Salt and S-(-)-Canadine Di-p-Toluoyl-D-Tartrate have their own applications, they do not exhibit the same pharmacological profile as this compound.

Activité Biologique

S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt is a chiral salt derived from nicotine, a well-known alkaloid primarily found in tobacco. This compound has garnered attention due to its potential therapeutic applications and its unique biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10N2 • C20H18O8

- Molecular Weight : 552.62 g/mol

- Melting Point : 148-149 °C (decomposes)

- Solubility : Soluble in ethanol and water

S-(-)-Nicotine acts primarily as an agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes. Activation of these receptors influences various neurotransmitter systems, including dopamine and serotonin pathways, which are crucial for cognitive functions and mood regulation. The di-p-toluoyl-D-tartrate salt form enhances the stability and solubility of nicotine, potentially improving its bioavailability and therapeutic efficacy.

Pharmacological Effects

- Cognitive Enhancement : Research indicates that S-(-)-Nicotine can improve cognitive functions such as attention, memory, and learning. Studies have shown that nicotine administration leads to enhanced performance in tasks requiring sustained attention and working memory .

- Analgesic Properties : The compound exhibits analgesic effects, with evidence suggesting that it can modulate pain perception through its action on nAChRs. In animal models, nicotine has been shown to reduce pain responses in tail-flick tests .

- Neuroprotective Effects : S-(-)-Nicotine demonstrates neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This effect is attributed to its ability to enhance cholinergic signaling and reduce oxidative stress .

Cognitive Dysfunction in Schizophrenia

A clinical trial investigated the effects of S-(-)-Nicotine on cognitive dysfunction in schizophrenia patients. The study found significant improvements in cognitive performance metrics among participants receiving nicotine compared to the placebo group. The results suggest that nicotine may serve as a potential adjunctive treatment for cognitive deficits associated with schizophrenia .

Pain Management

In a controlled study examining the analgesic effects of S-(-)-Nicotine, researchers observed a dose-dependent reduction in pain responses among subjects subjected to acute pain stimuli. The findings support the hypothesis that nicotine can be utilized as an adjunct therapy for pain management in clinical settings .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing S-(-)-Nicotine Di-p-Toluoyl-D-Tartrate Salt?

- Methodological Answer : The salt is synthesized via diastereomeric resolution using D-toluoyl tartaric acid derivatives. A preferred method involves dissolving the nicotine base in a polar aprotic solvent (e.g., DMSO), followed by dilution with water and addition of monopotassium D-tartrate. This avoids laborious organic solvent extraction and enables crystallization in aqueous environments .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Due to its hygroscopic nature and potential toxicity, use fume hoods for weighing, store in airtight containers under inert gas, and avoid contact with skin. Safety protocols from certified guidelines (e.g., Cambridge Isotope Laboratories) recommend wearing nitrile gloves and conducting regular vapor pressure checks to prevent accidental exposure .

Q. What analytical techniques are suitable for confirming the identity and purity of this salt?

- Methodological Answer : Employ a combination of:

- Chiral HPLC with a cellulose-based column to verify enantiomeric excess.

- FT-IR spectroscopy to confirm ester carbonyl peaks (~1740 cm⁻¹) from the toluoyl groups.

- X-ray crystallography for structural validation, particularly for distinguishing diastereomers .

Advanced Research Questions

Q. How does the choice of tartrate counterion (e.g., D-toluoyl vs. L-toluoyl) influence enantiomeric resolution in nicotine derivatives?

- Methodological Answer : The D-toluoyl group induces steric and electronic interactions that favor crystallization of the S-nicotine enantiomer. Comparative studies using L-toluoyl tartrate show reduced yield (e.g., 60-70% ee vs. >95% ee with D-toluoyl), attributed to mismatched chiral recognition in the crystal lattice .

Q. What strategies address contradictions in pharmacological activity data between resolved enantiomers?

- Methodological Answer : Discrepancies often arise from residual impurities or incomplete resolution. Mitigation steps include:

- Triple recrystallization of the diastereomeric salt to achieve >99% enantiomeric purity.

- In vitro receptor-binding assays (e.g., α4β2 nicotinic receptors) to correlate purity with biological activity. Cross-validate with NMR chiral shift reagents to detect trace impurities .

Q. How can researchers optimize solvent systems for large-scale diastereomeric resolution?

- Methodological Answer : Screen solvent mixtures (e.g., water/DMF ratios) to balance solubility and crystallization kinetics. A 1:3 v/v water/DMSO system maximizes yield (85%) while minimizing solvent waste. Thermodynamic studies (van’t Hoff plots) can predict optimal cooling rates for crystal growth .

Q. What advanced methods characterize batch-to-batch variability in pharmaceutical-grade salts?

- Methodological Answer : Use LC-MS/MS to quantify residual solvents (e.g., DMF) and degradation products (e.g., free toluoic acid). Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-UV detect hydrolysis of the ester linkage, a critical quality attribute .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.